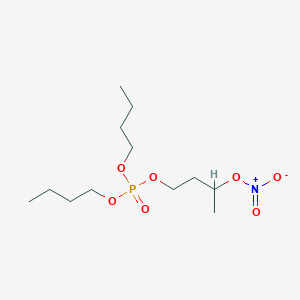![molecular formula C96H114O6 B14284478 1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene CAS No. 120449-67-4](/img/structure/B14284478.png)
1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene core substituted with six ethynyl groups, each linked to a heptoxyphenyl moiety. Its intricate structure makes it a subject of interest in materials science, particularly in the development of liquid crystalline materials and organic semiconductors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of hexakis[2-(4-heptoxyphenyl)ethyl]benzene.
Substitution: Formation of halogenated derivatives of the compound.
Applications De Recherche Scientifique
1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of organic semiconductors and liquid crystalline materials for electronic devices.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene is primarily related to its ability to form stable, self-organizing structures. The ethynyl groups facilitate π-π stacking interactions, leading to the formation of columnar liquid crystalline phases. These phases are crucial for the compound’s application in organic electronics, where they enhance charge transport properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4,5,6-Hexakis[2-(4-dodecylphenyl)ethynyl]benzene
- 1,2,3,4,5,6-Hexakis[2-(4-methoxyphenyl)ethynyl]benzene
- 1,2,3,4,5,6-Hexakis[2-(4-bromophenyl)ethynyl]benzene
Uniqueness
1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene is unique due to its specific heptoxyphenyl substituents, which impart distinct physical and chemical properties. These substituents enhance the compound’s solubility in organic solvents and its ability to form ordered structures, making it particularly suitable for applications in liquid crystalline materials and organic semiconductors.
Propriétés
Numéro CAS |
120449-67-4 |
|---|---|
Formule moléculaire |
C96H114O6 |
Poids moléculaire |
1363.9 g/mol |
Nom IUPAC |
1,2,3,4,5,6-hexakis[2-(4-heptoxyphenyl)ethynyl]benzene |
InChI |
InChI=1S/C96H114O6/c1-7-13-19-25-31-73-97-85-55-37-79(38-56-85)49-67-91-92(68-50-80-39-57-86(58-40-80)98-74-32-26-20-14-8-2)94(70-52-82-43-61-88(62-44-82)100-76-34-28-22-16-10-4)96(72-54-84-47-65-90(66-48-84)102-78-36-30-24-18-12-6)95(71-53-83-45-63-89(64-46-83)101-77-35-29-23-17-11-5)93(91)69-51-81-41-59-87(60-42-81)99-75-33-27-21-15-9-3/h37-48,55-66H,7-36,73-78H2,1-6H3 |
Clé InChI |
URUUOVOQDIDTFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)OCCCCCCC)C#CC4=CC=C(C=C4)OCCCCCCC)C#CC5=CC=C(C=C5)OCCCCCCC)C#CC6=CC=C(C=C6)OCCCCCCC)C#CC7=CC=C(C=C7)OCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine](/img/structure/B14284396.png)

![1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one](/img/structure/B14284404.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)-](/img/structure/B14284406.png)






![5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14284445.png)


